Product packaging for Methyl 3-(4-aminopiperidin-1-yl)propanoate(Cat. No.:)

Methyl 3-(4-aminopiperidin-1-yl)propanoate

Cat. No.: B13237470
M. Wt: 186.25 g/mol
InChI Key: UFBTXLYSKBFDJJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminopiperidin-1-yl)propanoate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B13237470 Methyl 3-(4-aminopiperidin-1-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-(4-aminopiperidin-1-yl)propanoate

InChI

InChI=1S/C9H18N2O2/c1-13-9(12)4-7-11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3

InChI Key

UFBTXLYSKBFDJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CCC(CC1)N

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of Piperidine Propanoate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules by observing the behavior of atomic nuclei in a magnetic field. For Methyl 3-(4-aminopiperidin-1-yl)propanoate, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of this compound, a predictable ¹H NMR spectrum can be outlined. The molecule has several distinct proton environments, which would result in a series of signals, each characterized by a chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity).

The primary amine (-NH₂) protons would likely appear as a broad singlet, the position of which can be concentration and solvent-dependent. The methoxy (B1213986) group (-OCH₃) of the ester would yield a sharp singlet, typically in the range of 3.6-3.8 ppm. The protons on the piperidine (B6355638) ring and the propanoate chain would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, the protons on the ethyl group attached to the piperidine nitrogen (-NCH₂CH₂COOCH₃) would appear as two triplets. The protons on the piperidine ring would show complex multiplets, with the proton at the C4 position (methine, -CH) being distinct from the axial and equatorial methylene (B1212753) protons at the C2, C3, C5, and C6 positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data are predictive and based on typical chemical shifts for similar functional groups.)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-NH₂ (amine)1.0 - 2.5Broad Singlet2H
-CH₂- (piperidine, C2/C6 axial)1.9 - 2.1Multiplet2H
-CH₂- (piperidine, C2/C6 equatorial)2.8 - 3.0Multiplet2H
-CH₂- (piperidine, C3/C5 axial)1.3 - 1.5Multiplet2H
-CH₂- (piperidine, C3/C5 equatorial)1.7 - 1.9Multiplet2H
-CH- (piperidine, C4)2.6 - 2.8Multiplet1H
-N-CH₂- (propanoate)2.5 - 2.7Triplet2H
-CH₂-COO- (propanoate)2.4 - 2.6Triplet2H
-OCH₃ (methyl ester)3.6 - 3.8Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing information on the number of different carbon environments and their nature (e.g., carbonyl, aliphatic). For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically appearing around 173 ppm. The methoxy carbon (-OCH₃) would resonate around 51 ppm. The carbons of the piperidine ring and the propanoate chain would appear in the aliphatic region of the spectrum. Due to symmetry, the C2 and C6 carbons of the piperidine ring would be equivalent, as would the C3 and C5 carbons, assuming rapid chair-to-chair interconversion at room temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data are predictive and based on typical chemical shifts for similar functional groups.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester carbonyl)172 - 175
-OCH₃ (methyl ester)50 - 52
-N-CH₂- (propanoate)52 - 55
-CH₂-COO- (propanoate)32 - 35
C2 / C6 (piperidine)53 - 56
C3 / C5 (piperidine)33 - 36
C4 (piperidine)45 - 48

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Probing and Amine Characterization

¹⁵N NMR is a specialized technique used to probe the chemical environment of nitrogen atoms. Although less common than ¹H or ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can provide invaluable information. In this compound, two distinct nitrogen signals would be expected. The tertiary amine nitrogen within the piperidine ring would have a chemical shift characteristic of an alkyl-substituted amine. The primary amine nitrogen (-NH₂) at the C4 position would appear at a different chemical shift, allowing for direct characterization of the two distinct nitrogen environments within the molecule.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of protons within the propanoate chain and throughout the piperidine ring. For example, it would show a correlation between the -N-CH₂- and -CH₂-COO- protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. nih.gov This experiment would definitively assign each proton signal to its attached carbon atom, for instance, linking the singlet at ~3.7 ppm to the methoxy carbon at ~51 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. nih.gov This is critical for connecting different fragments of the molecule. For example, HMBC would show a correlation from the protons of the -N-CH₂- group to the piperidine C2/C6 carbons and to the ester carbonyl carbon, confirming the attachment of the propanoate side chain to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is essential for determining stereochemistry and conformation. For the piperidine ring, NOESY could help determine the preferred chair conformation and the axial or equatorial orientation of the protons and the C4-amino group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₁₈N₂O₂), the expected monoisotopic mass is 186.13683 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, fragmentation analysis (MS/MS) would reveal characteristic bond cleavages. Common fragmentation pathways would likely include the loss of the methoxy group (-OCH₃), cleavage of the propanoate side chain, and fragmentation of the piperidine ring. These fragmentation patterns provide a "fingerprint" that helps to confirm the proposed structure.

Table 3: Predicted HRMS Data for this compound

IonFormulaPredicted Exact Mass (m/z)
[M+H]⁺C₉H₁₉N₂O₂⁺187.14411
[M+Na]⁺C₉H₁₈N₂O₂Na⁺209.12605
[M-H]⁻C₉H₁₇N₂O₂⁻185.12955

(Data derived from predicted values available in public databases.) uni.lu

X-ray Crystallography for Three-Dimensional Molecular Structure and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise data on bond lengths, bond angles, and torsion angles.

For this compound, a crystallographic study would confirm the chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered rings. It would also determine the orientation of the substituents: whether the C4-amino group and the N1-propanoate chain are in axial or equatorial positions. The analysis would also reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary amine and the ester carbonyl group, which govern the crystal packing. To date, no public crystal structure for this specific compound has been reported.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By analyzing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, allowing for detailed structural elucidation. For this compound, the key functional groups include a secondary amine within the piperidine ring, a primary amine substituent, and a methyl ester group.

The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. The primary amine (NH₂) group would typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group is anticipated to produce a strong, sharp absorption band around 1735-1750 cm⁻¹. Furthermore, C-N stretching vibrations from both the piperidine ring and the amino group would appear in the 1000-1350 cm⁻¹ region, while the C-O stretching of the ester is expected in the 1000-1300 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, it can be particularly useful for analyzing the C-C bond vibrations within the piperidine ring and the hydrocarbon chain.

The expected vibrational frequencies for the key functional groups of this compound are summarized in the table below. These values are based on established correlation charts for organic compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Primary Amine (R-NH₂)N-H Stretch3300-3500 (two bands)3300-3500
N-H Bend (Scissoring)1590-1650Weak
Ester (R-COOR')C=O Stretch1735-17501735-1750
C-O Stretch1000-1300Weak
Secondary Amine (Piperidine)N-H Stretch3300-3500 (one band, often broad)3300-3500
C-N Stretch1000-13501000-1350
Alkane Groups (C-H)C-H Stretch2850-30002850-3000
C-H Bend1350-14801350-1480

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the analysis of chiral molecules. These methods measure the differential absorption and rotation of plane-polarized light by enantiomers, providing crucial information about a compound's enantiomeric purity and absolute configuration.

However, the applicability of these techniques is contingent upon the molecule possessing chirality, meaning it must be non-superimposable on its mirror image. In the case of this compound, the molecule is achiral. It possesses a plane of symmetry that runs through the piperidine ring, bisecting the C4-amino group and the nitrogen atom at position 1. Due to this lack of chirality, this compound does not exhibit optical activity.

Chemical Reactivity Profiles and Transformation Pathways of Methyl 3 4 Aminopiperidin 1 Yl Propanoate

Reactivity at the Piperidine (B6355638) Ring Nitrogen Atom

The tertiary-substituted piperidine ring nitrogen is a secondary amine, which acts as a nucleophilic center. Its reactivity is influenced by the steric hindrance of the piperidine ring and the electronic effects of its substituents. This site is a key handle for introducing diverse structural motifs.

N-Alkylation and N-Acylation Reactions for Scaffold Diversification

The secondary amine of the piperidine ring can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for diversifying the molecular scaffold, allowing for the attachment of various substituents to modulate the compound's physicochemical properties.

N-Alkylation is typically achieved by reacting the piperidine nitrogen with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the resulting hydrohalic acid. The choice of solvent, such as dimethylformamide (DMF) or acetonitrile, can influence the reaction rate and yield. This reaction introduces alkyl groups that can alter lipophilicity, steric profile, and metabolic stability.

N-Acylation involves the reaction of the piperidine nitrogen with acylating agents like acyl chlorides or acid anhydrides. These reactions are often performed under basic conditions to scavenge the acid byproduct. Acylation introduces amide functionalities, which can serve as hydrogen bond donors or acceptors, significantly impacting the molecule's interaction with biological targets. In the context of drug discovery, such modifications have been used to explore the structure-activity relationships (SAR) of various compound classes, including inhibitors of hepatitis C virus assembly. mdpi.com

Reaction TypeReagent ExampleConditionsProduct Functional Group
N-Alkylation Alkyl Bromide (R-Br)Base (e.g., K₂CO₃), Solvent (e.g., DMF)Tertiary Amine
N-Acylation Acyl Chloride (R-COCl)Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)Amide

Potential for Intramolecular Cyclization Reactions

The unique structure of Methyl 3-(4-aminopiperidin-1-yl)propanoate, with a primary amine at one end and an ester-linked aliphatic chain at the other, presents the potential for intramolecular cyclization. Specifically, the primary amine at the C-4 position can act as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl propanoate group.

This intramolecular aminolysis of the ester would result in the formation of a bicyclic lactam (a cyclic amide), specifically a derivative of octahydropyrido[4,3-b]pyrimidin-4-one. Such cyclization reactions are typically promoted by heat (thermal cyclization) or catalysis and are driven by the formation of thermodynamically stable five- or six-membered rings. nih.govwikipedia.org The formation of this six-membered lactam ring is generally favored. pearson.com This transformation locks the molecule into a more rigid conformation, which can be highly advantageous in designing compounds with specific binding geometries for biological targets.

Transformations of the Primary Amine Moiety at the Piperidine C-4 Position

The primary amine at the C-4 position is a highly reactive and sterically accessible nucleophile, making it the primary site for a multitude of chemical transformations. Its derivatization is a cornerstone in the synthesis of many biologically active molecules, particularly in the development of "gliptins" (DPP-4 inhibitors) used in diabetes treatment. researchgate.netnih.gov

Amine Coupling Reactions, Including Peptide Bond Formation

The primary amine is an excellent nucleophile for forming amide bonds, a reaction central to peptide synthesis. This transformation typically involves activating a carboxylic acid to make it more susceptible to nucleophilic attack by the amine. A variety of modern coupling reagents have been developed to facilitate this reaction under mild conditions, minimizing side reactions and racemization. pearson.com

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/iminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance efficiency and suppress racemization. pearson.comresearchgate.net This methodology is exemplified in the synthesis of numerous DPP-4 inhibitors, where the 4-aminopiperidine (B84694) moiety is coupled with a larger heterocyclic scaffold. wikipedia.orgresearchgate.net

Derivatization to Amides, Ureas, and Other Nitrogen-Containing Linkages

Beyond standard amide coupling, the primary amine can be converted into a wide range of other nitrogen-containing functional groups. These derivatizations are crucial for fine-tuning a molecule's electronic and steric properties.

Urea Formation: Reaction with isocyanates (R-N=C=O) readily yields substituted ureas. Alternatively, reaction with phosgene (B1210022) or its equivalents followed by another amine can also produce ureas.

Sulfonamide Formation: Treatment with sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) results in the formation of stable sulfonamides.

Carbamate Formation: Reaction with chloroformates (R-O-COCl) or other activated carbonate species yields carbamates, which are often used as protecting groups for amines.

Linkage TypeReagent ClassGeneral Structure
Amide Acyl Halide, Carboxylic Acid + Coupling AgentR-CO-NH-R'
Urea IsocyanateR-NH-CO-NH-R'
Sulfonamide Sulfonyl ChlorideR-SO₂-NH-R'
Carbamate ChloroformateR-O-CO-NH-R'

Nucleophilic Additions and Condensations with Carbonyls

The primary amine readily reacts with aldehydes and ketones in a nucleophilic addition reaction to form a hemiaminal intermediate. This intermediate can then eliminate a molecule of water to form an imine (a compound containing a carbon-nitrogen double bond), also known as a Schiff base. researchgate.netnih.gov The formation of imines is a reversible, acid-catalyzed process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

A subsequent and highly useful transformation is the reduction of the intermediate imine to a secondary amine. This two-step process, often performed in a single pot, is known as reductive amination or reductive alkylation. It is a powerful method for forming carbon-nitrogen bonds. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. nih.gov This reaction provides a direct route to N-alkylated derivatives at the C-4 position.

Ester Group Chemical Modifications and Interconversions

The methyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, making it a versatile handle for chemical modifications. These transformations allow for the introduction of different functional groups, thereby altering the molecule's physicochemical properties such as polarity, hydrogen bonding capacity, and basicity.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-(4-aminopiperidin-1-yl)propanoic acid, is a fundamental transformation. This reaction can be effectively achieved under either acidic or basic conditions. chemguide.co.ukstudymind.co.uk

Under acidic conditions, the ester is typically heated with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and methanol (B129727). chemguide.co.uk

Basic hydrolysis, also known as saponification, is often the preferred method as the reaction is irreversible. chemguide.co.ukstudymind.co.uk This is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the final carboxylic acid. chemguide.co.uk

Table 1: General Conditions for Ester Hydrolysis

Condition Reagents Typical Solvent Product
Acidic Dilute HCl or H₂SO₄, Water Water, Dioxane Carboxylic Acid

Aminolysis and Other Transamidation Reactions

The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of the corresponding amides. This process, known as aminolysis, proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.

The aminolysis of esters can be influenced by several factors, including the nature of the amine and the reaction conditions. While the reaction can proceed by simply heating the ester with the amine, it is often slow. Catalysts can be employed to facilitate the reaction.

This transformation is a valuable tool for creating a library of amide derivatives of 3-(4-aminopiperidin-1-yl)propanoic acid, which can be screened for various applications. The properties of the resulting amide, such as its polarity and hydrogen-bonding capabilities, will depend on the nature of the amine used in the reaction.

Detailed experimental protocols for the aminolysis of this compound are not extensively documented in the available literature. However, the general principles of ester aminolysis provide a framework for developing suitable reaction conditions.

Table 2: General Conditions for Ester Aminolysis

Amine Type Product General Reaction Conditions
Ammonia Primary Amide Heating with aqueous or alcoholic ammonia
Primary Amine Secondary Amide Heating with the primary amine, potentially with a catalyst

Strategic Applications As a Building Block and Molecular Scaffold in Advanced Organic Synthesis

Utilization as a Core Scaffold for Bioactive Amine-Containing Molecules

The aminopiperidine moiety is a privileged structure in medicinal chemistry, frequently found in a variety of bioactive compounds. The scaffold of Methyl 3-(4-aminopiperidin-1-yl)propanoate is particularly valuable for creating molecules that require a specific spatial arrangement of amine functionalities. The primary amine at the 4-position and the secondary amine within the piperidine (B6355638) ring can be selectively functionalized to introduce diverse substituents, leading to the generation of novel molecules with potential biological activity. For instance, the related (R)-3-aminopiperidin-1-yl scaffold is a core component of Linagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) used in the treatment of type 2 diabetes. researchgate.netnih.gov This highlights the therapeutic relevance of the aminopiperidine framework as a central element in drug design.

Precursor for N-(aminocycloalkylene)amino Acid Derivatives

Recent research has demonstrated the role of aminopiperidine derivatives as precursors in the facile synthesis of novel N-(aminocycloalkylene)amino acid compounds. ktu.edursc.org These derivatives are valuable as chiral building blocks for more complex molecules. rsc.orgresearchgate.net The synthetic strategy involves a nucleophilic substitution (SN2) reaction between a chiral triflate ester (derived from an enantiopure α-hydroxy acid ester) and an N-Boc-protected aminopiperidine. ktu.edursc.orgrsc.org

In this context, this compound would first have its primary amine at the 4-position protected, typically with a tert-butyloxycarbonyl (Boc) group. This protected intermediate can then react with the chiral triflate ester. The reaction proceeds with an inversion of configuration, yielding methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with high purity. ktu.edursc.org This method provides a reliable route to complex amino acid derivatives incorporating the piperidine ring system.

Constituent in the Synthesis of Chiral Dipeptides and Peptidomimetics

The N-(aminocycloalkylene)amino acid derivatives synthesized from aminopiperidine precursors serve as key intermediates for creating chiral dipeptides and peptidomimetics. ktu.edursc.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability.

Following the synthesis of the 2-[(Boc-amino)piperidin-1-yl]propanoates, these compounds can be coupled with other amino acid esters, such as ethyl L-phenylalaninate, to form novel chiral dipeptides. ktu.edursc.orgrsc.org The resulting molecules, containing the piperidine moiety, are conformationally constrained compared to their linear peptide counterparts. nih.govresearchgate.net This constrained geometry is often sought after in drug design to enhance binding affinity and selectivity for a specific biological target. The structures of these complex molecules are typically confirmed using advanced analytical techniques, including NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography. ktu.edursc.orgrsc.org

Intermediate in the Development of Targeted Inhibitors and Modulators

The scaffold of this compound is a valuable starting point for the synthesis of targeted inhibitors and modulators due to its adaptable structure. The different functional groups allow for the precise installation of pharmacophoric features required for interaction with specific biological targets.

Glycogen Synthase Kinase-3β (GSK-3β) is a key regulatory enzyme implicated in a range of diseases, including neurological disorders and cancer, making it an important therapeutic target. nih.gov The development of selective GSK-3β inhibitors often involves the use of heterocyclic scaffolds that can fit into the ATP-binding site of the enzyme. uclan.ac.uk While direct synthesis of GSK-3β inhibitors from this compound is not prominently documented, its structural motifs are relevant to inhibitor design. For example, researchers have incorporated piperidine rings into benzofuran-3-yl-(indol-3-yl)maleimide scaffolds to improve properties such as water solubility. nih.gov The piperidine ring of this compound, along with its reactive amine and ester groups, provides a versatile platform for creating novel derivatives aimed at targeting the GSK-3β active site.

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system, and its overactivation is linked to a variety of inflammatory diseases. nih.govresearchgate.net Consequently, the development of NLRP3 inhibitors is an active area of research. preprints.org The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has been identified as a key scaffold for novel NLRP3 inhibitors. nih.gov

This compound contains the essential piperidin-4-yl core. The primary amine at the 4-position serves as a crucial reactive site for constructing the rest of the inhibitor framework. For instance, this amine can be used to build the benzo[d]imidazole-2-one portion of the molecule, while the propanoate group at the 1-position can be modified or cleaved as necessary during the synthetic sequence. This makes the compound a highly valuable intermediate for developing new classes of NLRP3 inflammasome inhibitors.

General Utility in Parallel Synthesis and Combinatorial Chemistry Libraries

Combinatorial chemistry and parallel synthesis are powerful tools in modern drug discovery, enabling the rapid generation and screening of large numbers of compounds to identify new therapeutic leads. uomustansiriyah.edu.iqnih.gov The structure of this compound is exceptionally well-suited for these approaches. researchgate.netiipseries.org

The compound possesses three distinct points of diversification:

The primary amine (C4-position): Can undergo a wide range of reactions, such as acylation with various acid chlorides or carboxylic acids, or reductive amination with a library of aldehydes and ketones.

The secondary amine (piperidine ring, N1-position): Can be functionalized through reactions like N-alkylation or amide bond formation after the ester is hydrolyzed. The existing propanoate group already represents one such functionalization.

The methyl ester group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides.

This trifunctional nature allows chemists to systematically and rapidly create a large library of analogs based on a single core scaffold. uomustansiriyah.edu.iq Each position can be modified with different building blocks, leading to a vast array of structurally diverse molecules that can be screened for biological activity in high-throughput assays. nih.gov

Data Tables

Table 1: Synthetic Applications of this compound

Application Area Synthetic Role Resulting Molecular Class Key Reactions
Bioactive Molecules Core Scaffold Amine-containing therapeutics (e.g., enzyme inhibitors) N-functionalization, Amine coupling
Chiral Synthesis Precursor N-(aminocycloalkylene)amino acid derivatives SN2 displacement of triflates
Peptidomimetics Constituent Chiral dipeptides and peptidomimetics Amide bond coupling
Targeted Inhibitors Intermediate GSK-3β and NLRP3 Inflammasome Inhibitors Heterocycle formation, Scaffold elaboration

Table 2: List of Compounds Mentioned

Compound Name
This compound
Linagliptin
Methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates
Ethyl L-phenylalaninate
N-Boc- and N-nosyl-dipeptides
Benzofuran-3-yl-(indol-3-yl)maleimides

Computational Chemistry and Theoretical Investigations of Methyl 3 4 Aminopiperidin 1 Yl Propanoate Analogues

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 3-(4-aminopiperidin-1-yl)propanoate analogues. Methods such as Density Functional Theory (DFT) and semi-empirical approaches (like AM1 and PM3) are employed to determine spatial, electronic, and energetic characteristics. chemjournal.kz

The electronic structure of these compounds is elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. ekb.eg A larger energy gap suggests higher stability and lower reactivity. For instance, calculations on various piperidine (B6355638) derivatives have shown that their chemical stability is directly dependent on this HOMO-LUMO energy gap. chemjournal.kzekb.eg

Thermodynamic stability can be assessed by calculating the enthalpy of formation. chemjournal.kz These calculations help identify the most stable molecular conformations and predict the feasibility of synthesizing specific analogues. Furthermore, charge distribution analysis can pinpoint nucleophilic and electrophilic centers within the molecule, which is crucial for predicting reaction mechanisms. In many piperidine derivatives, the nitrogen atom of the piperidine ring and oxygen atoms in substituents are identified as potential reaction centers. ekb.eg

Table 1: Predicted Electronic Properties of a Hypothetical this compound Analogue

Parameter Value Significance
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy 1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 7.7 eV Indicator of chemical stability
Dipole Moment 3.5 D Influences solubility and intermolecular interactions

Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamics

While quantum calculations provide insights into static molecules, Molecular Dynamics (MD) simulations offer a view of their behavior over time in a simulated biological environment. researchgate.net MD simulations are used to explore the conformational landscape of this compound analogues, revealing how they flex, rotate, and interact with their surroundings, such as water molecules. researchgate.net

By simulating the molecule's movement over nanoseconds or even longer, researchers can identify the most prevalent conformations and the energy barriers between them. This is particularly important for understanding how a ligand might adapt its shape to fit into a protein's binding site. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability, hydrogen bonding patterns, and the solvent-accessible surface area. researchgate.net These simulations can confirm the stability of specific conformations and elucidate how functional groups interact with the solvent environment. researchgate.netnih.gov

Docking Studies and Ligand-Protein Interaction Analysis for Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For analogues of this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

These studies have been widely applied to piperidine derivatives to predict their binding modes in the active sites of various receptors, such as dopamine (B1211576) and sigma receptors. nih.govfigshare.com The analysis of docking results reveals crucial interactions, including hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and specific amino acid residues of the protein. nih.govpharmaceuticaljournal.net For example, the protonated nitrogen atom of the piperidine ring frequently forms key ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding pocket. nih.gov These computational predictions provide a structural basis for understanding the molecule's biological activity and guide the design of new analogues with improved affinity and selectivity. nih.govtandfonline.com

Table 2: Example of Docking Study Results for a Piperidine Analogue

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Dopamine Receptor D2 -8.5 ASP-114, PHE-389 Ionic, Pi-Pi Stacking
Sigma 1 Receptor -9.2 GLU-172, PHE-107 Ionic, Pi-Cation

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. meilerlab.orgconicet.gov.ar These models are essential for predicting the activity of newly designed analogues without the need for immediate synthesis and testing. nih.gov

For piperidine derivatives, QSAR models have been developed to predict activities such as CCR5 antagonism and toxicity against specific organisms. nih.govnih.gov The process involves calculating a set of molecular descriptors (e.g., topological, electronic, spatial) for a series of known compounds and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.govnih.gov The robustness and predictive power of these models are evaluated through internal and external validation techniques. researchgate.net Successful QSAR/QSPR models can provide valuable guidelines for designing new this compound analogues with desired biological activities or properties. nih.gov

Retrosynthetic Analysis and Reaction Pathway Predictions Using Computational Tools

Computational tools are increasingly used to assist in the strategic planning of organic synthesis. ias.ac.in Retrosynthetic analysis involves conceptually breaking down a target molecule into simpler, commercially available starting materials. ias.ac.in For a molecule like this compound, computational software can help identify strategic bond disconnections and suggest potential synthetic pathways.

The synthesis of functionalized piperidines often involves key steps such as the hydrogenation of pyridine (B92270) precursors, cyclization reactions, or the functionalization of an existing piperidine ring. nih.gov Computational tools can predict the feasibility and potential outcomes of these reactions. For instance, reaction modeling can estimate activation energies and reaction enthalpies to predict the most favorable reaction pathway. This computational approach streamlines the synthetic planning process, potentially reducing the time and resources spent on trial-and-error experimentation in the laboratory.

Perspectives and Future Directions in Piperidine Propanoate Research

Development of Novel and Sustainable Synthetic Routes for Complex Analogues

The demand for structurally complex and diverse piperidine (B6355638) derivatives has spurred the development of innovative synthetic methodologies that prioritize sustainability and efficiency. Traditional multi-step syntheses are often resource-intensive; therefore, modern research emphasizes green chemistry principles such as atom economy, reduced waste, and the use of non-toxic reagents and solvents. ajchem-a.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Piperidine Analogues
ParameterTraditional Synthetic RoutesNovel/Sustainable Synthetic Routes
MethodologyStepwise linear synthesis, protection/deprotection stepsMulticomponent reactions (MCRs), Domino reactions, Flow chemistry researchgate.net
CatalystsOften rely on stoichiometric heavy metal reagentsNon-toxic metal catalysts (e.g., iron), organocatalysts, biocatalysts ajchem-a.com
SolventsVolatile organic compounds (VOCs)Water, ionic liquids, solvent-free conditions ajchem-a.com
EfficiencyLower overall yield, more intermediate stepsHigher atom economy, fewer purification steps, reduced waste
Key AdvantageWell-established and predictableEnvironmentally friendly, cost-effective, rapid access to complexity ajchem-a.com

Exploration of Unconventional Reactivity Pathways and Catalytic Transformations

Moving beyond classical synthetic methods, researchers are exploring unconventional ways to functionalize the piperidine ring, enabling the creation of analogues that were previously difficult to access. A major focus is the direct C–H functionalization, which allows for the modification of the piperidine scaffold without the need for pre-installed functional groups. nih.govresearchgate.net This strategy represents a paradigm shift in synthetic efficiency.

Recent studies have demonstrated the power of rhodium-catalyzed C–H insertion reactions to selectively functionalize the C2, C3, or C4 positions of the piperidine ring. nih.govdntb.gov.ua The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govdntb.gov.ua For instance, different chiral dirhodium catalysts can direct the insertion of a carbene to specific positions with high diastereoselectivity. nih.gov Other emerging areas include radical-mediated cyclizations and oxidative amination of alkenes to form the piperidine ring, offering new pathways to diverse structures. nih.gov

Table 2: Examples of Catalytic Transformations for Piperidine Functionalization
Transformation TypeCatalyst SystemDescriptionReference
C2 C-H FunctionalizationRh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄Direct insertion of a carbene at the C2 position of the piperidine ring. nih.gov
C4 C-H FunctionalizationRh₂(S-2-Cl-5-BrTPCP)₄Utilizes an N-α-oxoarylacetyl directing group to achieve functionalization at the C4 position. dntb.gov.ua
C3 Functionalization (Indirect)Dirhodium CatalystsAchieved via asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov
Radical CyclizationCobalt(II) CatalystIntramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov
Oxidative AminationGold(I) or Palladium ComplexesIntramolecular cyclization of non-activated alkenes to form substituted piperidines. nih.gov

Design of Next-Generation Molecular Scaffolds with Enhanced and Tunable Functionality

The core structure of Methyl 3-(4-aminopiperidin-1-yl)propanoate serves as an excellent starting point for designing next-generation molecular scaffolds. By systematically modifying this template, it is possible to create molecules with finely tuned properties for various applications, particularly in drug discovery. researchgate.net The concept of "tunable functionality" involves making precise structural changes to modulate biological activity, selectivity, and pharmacokinetic profiles. nih.gov

One successful strategy involves the development of piperidine carbamates that can be tuned to act as selective inhibitors of specific enzymes. nih.gov For example, by attaching different substituted aryl groups to the piperidine ring, researchers can switch a compound's activity from inhibiting a single enzyme to dually inhibiting two related enzymes. nih.gov The introduction of chiral centers is another powerful tool for creating scaffolds with enhanced biological activity and selectivity. researchgate.net The three-dimensional arrangement of substituents on the piperidine ring can dramatically influence how a molecule interacts with its biological target. nih.govrsc.org Computational methods are increasingly used to design these complex 3D fragments to better explore chemical space. nih.govrsc.org

Table 3: Strategies for Designing Piperidine Scaffolds with Tunable Functionality
Design StrategyStructural ModificationResulting EffectExample Application
Selectivity TuningAttachment of substituted bisarylcarbinol vs. aryloxybenzyl moieties.Switches between selective and dual-target enzyme inhibition. nih.govInhibitors of endocannabinoid hydrolases MAGL and FAAH. nih.gov
3D Fragment-Based DesignSystematic synthesis of all possible regio- and diastereoisomers. nih.govrsc.orgCreates libraries of diverse 3D shapes for fragment-based drug discovery. nih.govrsc.orgDevelopment of PDK1 inhibitors and orexin (B13118510) receptor antagonists. nih.govrsc.org
Chirality IntroductionAsymmetric synthesis to create specific enantiomers or diastereomers. researchgate.netEnhances biological potency, selectivity, and pharmacokinetic properties. researchgate.netOptimization of inhibitors for various enzymes and protein-protein interactions. researchgate.net
Scaffold HoppingReplacing the core piperidine with a related heterocycle (e.g., piperazine). nih.govMaintains key binding interactions while altering physical properties.Discovery of new ligands for sigma receptors. nih.gov

Integration with Machine Learning and Artificial Intelligence for Accelerated Synthetic Route Planning and Molecular Design

Table 4: Applications of AI and Machine Learning in Piperidine Chemistry Research
AI/ML ApplicationDescriptionImpact on Research
Retrosynthesis PlanningAI algorithms predict a sequence of reactions to synthesize a target molecule. mit.eduacs.orgReduces the time and effort required to design viable synthetic routes. cas.org
Reaction Outcome PredictionML models predict the success, yield, or optimal conditions for a chemical reaction. numberanalytics.comMinimizes failed experiments and accelerates the optimization of reaction conditions. chemrxiv.org
De Novo Molecular DesignGenerative models (e.g., GANs, VAEs) create novel molecular structures with desired properties. researchgate.netacs.orgAccelerates the discovery of new lead compounds by exploring vast chemical space computationally. kaist.ac.kr
Property Prediction (QSAR)AI models predict the biological activity and physicochemical properties of designed molecules. nih.govEnables rapid screening of virtual libraries to prioritize candidates for synthesis and testing. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.